2-(3-Fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride
Description
2-(3-Fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride is a heterocyclic acyl chloride featuring an oxazole core substituted with a methyl group at position 5, a 3-fluorophenyl group at position 2, and a reactive carbonyl chloride at position 3. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the formation of amides or esters via nucleophilic acyl substitution. Its reactivity is influenced by the electron-withdrawing fluorine substituent on the phenyl ring, which enhances the electrophilicity of the carbonyl carbon.
Properties
CAS No. |
61152-05-4 |
|---|---|
Molecular Formula |
C11H7ClFNO2 |
Molecular Weight |
239.63 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C11H7ClFNO2/c1-6-9(10(12)15)14-11(16-6)7-3-2-4-8(13)5-7/h2-5H,1H3 |
InChI Key |
PIOWUBLHMSGKTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)F)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride typically involves the reaction of 3-fluoroaniline with acetic anhydride to form 3-fluoroacetanilide. This intermediate is then subjected to cyclization with ethyl oxalyl chloride in the presence of a base, such as triethylamine, to form the oxazole ring. The final step involves the chlorination of the carbonyl group using thionyl chloride or oxalyl chloride to yield 2-(3-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid
Hydrolysis of the carbonyl chloride group yields the corresponding carboxylic acid. This reaction is fundamental for generating intermediates used in drug discovery and materials science.
-
Reagents : Water (H₂O) or aqueous bases (e.g., NaOH).
-
Conditions : Typically performed in polar solvents (e.g., THF, DCM) under mild conditions (0–25°C).
-
Product : 2-(3-Fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid.
Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by elimination of HCl.
Amide Formation
The compound reacts readily with amines to form amides, a critical step in synthesizing bioactive molecules.
-
Reagents : Primary or secondary amines (e.g., pentylamine, aniline derivatives).
-
Conditions : Conducted in inert solvents (e.g., DCM, DMF) with a base (e.g., triethylamine) to neutralize HCl .
-
Example : Reaction with pentylamine produces N-pentyl-2-(3-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxamide, a potent AC inhibitor .
Table 1: Representative Amide Derivatives
| Amine Used | Product Structure | Application |
|---|---|---|
| 4-Phenylbutylamine | N-(4-Phenylbutyl)oxazole-3-carboxamide | PPARα/γ agonist candidate |
| Cyclohexylamine | N-Cyclohexylcarboxamide | MDM2 inhibitor intermediate |
Esterification
Reaction with alcohols produces esters, useful for modifying solubility or stability.
-
Reagents : Alcohols (e.g., methanol, ethanol).
-
Conditions : Catalyzed by bases (e.g., pyridine) or performed under anhydrous conditions.
-
Product : Methyl or ethyl esters of the parent carboxylic acid.
Mechanism : Alcohol acts as a nucleophile, displacing the chloride ion.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient fluorophenyl group can undergo SNAr reactions under specific conditions.
-
Reagents : Strong nucleophiles (e.g., amines, alkoxides).
-
Conditions : High temperatures (80–120°C) in polar aprotic solvents (e.g., DMSO) .
-
Example : Substitution of the fluorine atom with methoxy groups in the presence of NaOMe .
Grignard and Organometallic Reactions
The carbonyl chloride reacts with Grignard reagents to form ketones or tertiary alcohols, though this is less common due to competing side reactions.
-
Reagents : RMgX (R = alkyl/aryl).
-
Conditions : Anhydrous ether or THF at low temperatures (−78°C to 0°C).
Reductive Dechlorination
The chloride group can be reduced to a methylene group under vigorous conditions.
-
Reagents : LiAlH₄ or catalytic hydrogenation (H₂/Pd).
-
Product : 2-(3-Fluorophenyl)-5-methyl-1,3-oxazole-4-methanol (rarely reported).
Mechanistic Insights
-
Nucleophilic Acyl Substitution : The carbonyl chloride’s reactivity stems from the polarization of the C=O bond, making the carbonyl carbon susceptible to nucleophilic attack.
-
Fluorine Effects : The 3-fluorophenyl group enhances electrophilicity via inductive effects, accelerating reactions like SNAr .
Stability and Handling
-
Storage : Moisture-sensitive; requires anhydrous conditions and inert atmosphere.
-
Decomposition : Prolonged exposure to humidity leads to hydrolysis, releasing HCl.
Scientific Research Applications
2-(3-Fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride is an organic compound with a fluorophenyl group, a methyloxazole ring, and a carbonyl chloride functional group. The fluorine atom enhances the compound's electronic properties, making it unique. This compound has a molecular formula of and a molecular weight of approximately 239.63 g/mol .
Research indicates that 2-(3-Fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride exhibits potential biological activity and has been explored for its role as a biochemical probe due to its ability to interact with specific biological targets. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. Additionally, the fluorophenyl group may enhance binding affinity to certain receptors, affecting their activity and downstream signaling pathways.
Applications
2-(3-Fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride has diverse applications across various fields:
- Medicinal Chemistry The distinct presence of a carbonyl chloride group influences its reactivity and potential applications in medicinal chemistry.
- Materials Science The distinct presence of a carbonyl chloride group influences its reactivity and potential applications in materials science.
- Inhibitor of Specific Enzymes Studies on the interactions of 2-(3-Fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride with biological targets have revealed its potential as an inhibitor of specific enzymes. The mechanism involves covalent bonding between the carbonyl chloride group and nucleophilic sites on proteins, leading to altered enzymatic activity. Its structural features may modulate receptor activity through enhanced binding affinity.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The target compound is compared to two closely related analogs (Table 1):
Table 1: Structural and Functional Comparison
Structural Analysis:
Heterocycle Type: The target compound contains an oxazole ring (oxygen at position 1, nitrogen at position 3), whereas analogs in and are isoxazoles (oxygen at position 2, nitrogen at position 3).
Substituent Effects :
- Fluorine vs. Chlorine : The 3-fluorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to 2-chlorophenyl in the analogs. This increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward amines or alcohols.
- Positional Isomerism : The 3-fluoro substituent (meta) in the target compound imposes less steric hindrance than the 2-chloro (ortho) substituents in analogs, facilitating nucleophilic access to the carbonyl group.
Acylation Reactions:
- The target compound reacts similarly to its analogs in forming amides or esters. For example, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride reacts with (3-aminophenyl)-acetic acid methyl ester in CH₂Cl₂ with pyridine/DMAP catalysis to yield ester derivatives . By analogy, the target compound likely undergoes comparable reactions, albeit with altered kinetics due to fluorine’s electronic effects.
Stability and Handling:
- Fluorine’s small atomic size and strong C-F bond may confer greater hydrolytic stability compared to chlorinated analogs. However, all acyl chlorides require anhydrous storage.
Physicochemical Properties (Inferred)
Melting Points/Solubility :
- Fluorinated derivatives often exhibit lower melting points than chlorinated analogs due to reduced molecular symmetry and weaker van der Waals interactions.
- Solubility in polar aprotic solvents (e.g., CH₂Cl₂) is expected to be high for all compounds.
Spectroscopic Data :
- IR spectra would show characteristic C=O stretches near 1750–1800 cm⁻¹. The 3-fluorophenyl group in the target compound would display distinct ¹⁹F NMR signals compared to chlorine’s ³⁵Cl/³⁷Cl isotopes.
Q & A
Basic: What are the common synthetic routes for 2-(3-Fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride?
Answer:
The compound is synthesized via cyclocondensation of fluorinated precursors. A representative method involves:
Oxime formation : Reacting 3-fluorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to generate 3-fluorobenzoxime.
Chlorination : Treating the oxime with chlorine gas to form the oxime chloride intermediate.
Cyclization : Reacting with ethyl acetoacetate to form the oxazole ring.
Carbonyl chloride introduction : Using phosphorus pentachloride (PCl₅) to convert the carboxylic acid group to the acyl chloride.
Key variables include solvent choice (e.g., dichloromethane for chlorination) and temperature control (0–5°C during acyl chloride formation) .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms fluorophenyl integration. ¹⁹F NMR detects fluorine coupling effects .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using silica gel plates with UV visualization .
Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines bond lengths, angles, and torsional parameters. For example:
- ORTEP-3 visualizes thermal ellipsoids to assess positional disorder in the oxazole ring .
- Data collection : High-resolution (≤1.0 Å) datasets reduce errors in fluorine atom positioning due to its low electron density .
Advanced: How to optimize reaction conditions to mitigate low yields during acyl chloride formation?
Answer:
- Solvent selection : Anhydrous dichloromethane minimizes hydrolysis of PCl₅.
- Stoichiometry : Use 1.2 equivalents of PCl₅ to ensure complete conversion of the carboxylic acid.
- Temperature : Maintain -10°C during PCl₅ addition to suppress side reactions like over-chlorination .
Advanced: How does the fluorine substituent influence spectroscopic interpretation and reactivity?
Answer:
- NMR challenges : ¹⁹F coupling (e.g., with adjacent protons) splits signals, complicating integration. Decoupling experiments or 2D NMR (HSQC, HMBC) resolve ambiguities .
- Reactivity : The electron-withdrawing fluorine enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitutions (e.g., amide couplings) .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and a lab coat.
- Ventilation : Use a fume hood to avoid inhaling acyl chloride vapors, which are irritants.
- Storage : Keep desiccated at -20°C in glass containers (avoid plastics due to reactivity) .
Advanced: How to address contradictions in reported bioactivity data for structurally analogous compounds?
Answer:
- Structural benchmarking : Compare substituent effects using analogs like 3-(3,4-dichlorophenyl)-5-phenyl-1,3-oxazole derivatives. Fluorine’s smaller van der Waals radius may alter target binding vs. chlorine .
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
Advanced: What computational strategies predict the compound’s reactivity in nucleophilic substitutions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
